molecular formula C16H14N2O5 B2573917 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea CAS No. 1418113-66-2

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea

Cat. No.: B2573917
CAS No.: 1418113-66-2
M. Wt: 314.297
InChI Key: ZIRUDMKRNDFBDS-OVZMXSCWSA-N
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Description

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea is a complex organic molecule notable for its distinct tricyclic structure. This compound features both urea and bicyclic intermediates, making it interesting for various chemical and biochemical applications. The unique structure of this compound offers potential for numerous reactions and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea typically involves multiple reaction steps:

  • Formation of the bicyclic intermediate: : Initial synthesis involves creating the tricyclic core using specific cyclization reactions under controlled conditions.

  • Integration of phenylurea: : The phenylurea moiety is introduced through a series of substitution reactions, utilizing reagents such as phenyl isocyanate and urea derivatives.

Industrial Production Methods

Industrial production of this compound requires robust and scalable synthetic routes. High-pressure reaction vessels and temperature-controlled environments are critical to ensure high yield and purity. The key is to maintain strict parameters to achieve reproducible results on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea undergoes various chemical reactions:

  • Oxidation: : Reacts with common oxidizing agents to form oxides of its functional groups.

  • Reduction: : Reduction reactions typically target its oxo groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: : Ammonia (NH₃), amines, halides.

Major Products Formed

The reactions produce a variety of derivatives including hydroxy, amino, and halogenated compounds, each adding unique properties for further applications.

Scientific Research Applications

Chemistry

In chemistry, it is used to study complex reaction mechanisms and catalysis processes due to its reactive tricyclic structure.

Biology

In biological research, it is employed to investigate enzyme interactions and as a molecular probe in understanding protein functions.

Medicine

Industry

In industry, it finds use in the synthesis of advanced materials and as an intermediate in the production of high-performance polymers.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets, including enzymes and receptors. The tricyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involving oxidative stress and signal transduction may be particularly influenced by this compound's activity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

This compound is unique in its combination of tricyclic and urea functional groups. Compared to simpler ureides, it offers a more complex interaction profile and versatility in chemical reactions.

List of Similar Compounds

  • 1-Phenylurea: : A simpler analog with less structural complexity.

  • Bicyclic Ureas: : Compounds that lack the third ring present in the tricyclic core.

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea stands out due to its multifaceted structure and broad range of applications. Whether in research or industrial contexts, it provides a unique tool for exploring and manipulating biochemical pathways.

Properties

IUPAC Name

1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRUDMKRNDFBDS-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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